Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- is a heterocyclic compound that belongs to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring
Preparation Methods
The synthesis of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using metal-free oxidation strategies or reduced using appropriate reducing agents . Substitution reactions often involve nucleophiles attacking the electrophilic centers of the molecule, leading to the formation of various derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of new molecules with potential biological activities . In biology and medicine, it is used in the development of drugs targeting specific molecular pathways. For instance, it has been studied for its potential as a dual inhibitor of discoidin domain receptors 1 and 2, which are involved in various cellular processes . Additionally, its unique chemical structure makes it a useful tool in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets. For example, it has been shown to interact with cyclin-dependent kinase 2, influencing cell cycle regulation . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. These compounds share a similar heterocyclic structure but differ in their substituents and specific chemical properties . The presence of the trifluoromethoxy group and the N-methyl substitution in Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- makes it unique and potentially more effective in certain applications .
Properties
CAS No. |
787591-09-7 |
---|---|
Molecular Formula |
C14H11F3N4O |
Molecular Weight |
308.26 g/mol |
IUPAC Name |
N-methyl-3-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H11F3N4O/c1-18-12-13-20-8-11(21(13)7-6-19-12)9-2-4-10(5-3-9)22-14(15,16)17/h2-8H,1H3,(H,18,19) |
InChI Key |
VHBQNLGLFPIFFF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.